4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid

Descripción general

Descripción

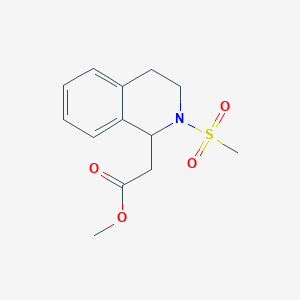

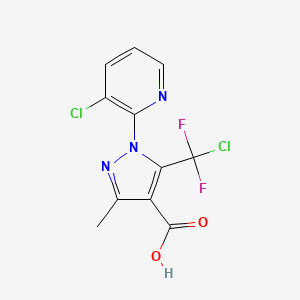

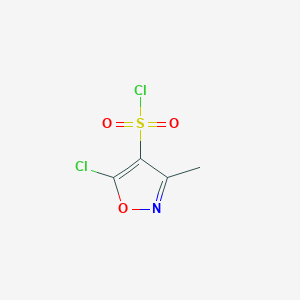

The molecule “4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid” contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of human diseases .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, pyrrolidine derivatives can be synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The pyrrolidine ring in the molecule is a saturated scaffold, which allows efficient exploration of the pharmacophore space due to sp3 hybridization . The trifluoromethyl group and the phenyl group attached to the pyrrolidine ring could potentially influence the molecule’s biological activity .Aplicaciones Científicas De Investigación

Environmental Impact and Removal Techniques

Perfluorinated acids, including perfluorinated carboxylates (PFCAs), have emerged as significant environmental contaminants. These compounds exhibit persistence across various matrices and are detected in waters and wastewaters in concentrations ranging from picograms per liter to micrograms per liter. Research indicates the need for effective treatment methods to address the presence of PFCAs, including filtration and sorption technologies, which offer promising removal strategies. Additional studies are called for to explore the effectiveness of various treatment methods, including evaporative, extractive, thermal, advanced oxidative, direct and catalyzed photochemical, reductive, and biodegradation approaches to mitigate the impact of these contaminants (Rayne & Forest, 2009).

Biodegradation of Polyfluoroalkyl Chemicals

Polyfluoroalkyl chemicals, which can result in perfluoroalkyl carboxylic (PFCAs) and sulfonic acids, have been extensively used in numerous applications. The microbial degradation of these compounds in the environment presents a potential method for mitigating their persistence and toxicity. Research into microbial culture, activated sludge, soil, and sediment degradation of these compounds is essential to understand their environmental fate and develop strategies for their removal or transformation. This review highlights the significance of investigating biodegradation pathways, half-lives, and the potential for defluorination to address the environmental impact of polyfluoroalkyl chemicals (Liu & Mejia Avendaño, 2013).

Anticancer Potentials of Cinnamic Acid Derivatives

Cinnamic acid and its derivatives have garnered attention in medicinal research due to their potential as anticancer agents. The structural properties of cinnamic acids facilitate the exploration of pharmacophore space, contributing to the development of novel antitumor agents. This review underscores the underutilized potential of cinnamic acid derivatives in anticancer research and highlights their significance in developing new therapeutic strategies (De, Baltas, & Bedos-Belval, 2011).

Novel CNS Acting Drugs from Pyrrolidine Derivatives

Pyrrolidine, a five-membered nitrogen heterocycle, is widely utilized in medicinal chemistry to develop compounds for treating human diseases. Its structural features, such as sp3-hybridization and non-planarity, offer significant advantages in drug design, particularly for central nervous system (CNS) acting drugs. Research into pyrrolidine and its derivatives, including their synthesis, stereochemistry, and biological activity, provides a foundation for developing new therapeutic agents with varied biological profiles (Li Petri et al., 2021).

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, derived from fermentative processes using engineered microbes, present a challenge due to their inhibitory effects on microbial growth at concentrations lower than desired yields. This review explores the impact of saturated, straight-chain carboxylic acids on microbes like Escherichia coli and Saccharomyces cerevisiae, aiming to identify metabolic engineering strategies to enhance microbial robustness. Understanding the mechanisms of inhibition by carboxylic acids is crucial for developing strains with improved performance in industrial applications (Jarboe, Royce, & Liu, 2013).

Direcciones Futuras

Mecanismo De Acción

Target of Action

It is known that pyrrolidine derivatives, which include this compound, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring and its derivatives have been reported to have target selectivity .

Mode of Action

The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemical Pathways

It is known that pyrrolidine derivatives can influence biological activity .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

It is known that the non-aromatic substituent in position 3 of the pyrrolidine-2,5-dione ring and the 3-trifluoromethylphenylpiperazine fragment positively affect the anticonvulsant activity as for compound 69k .

Action Environment

The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen .

Propiedades

IUPAC Name |

4-[2-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F3NO2/c13-12(14,15)10-4-2-1-3-7(10)8-5-16-6-9(8)11(17)18/h1-4,8-9,16H,5-6H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDBDQHBPLLUGEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)C(=O)O)C2=CC=CC=C2C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl({[1-(pyridazin-3-yl)pyrrolidin-2-yl]methyl})amine dihydrobromide](/img/structure/B1423103.png)

![2-[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1423113.png)